Methyl 5-carbamimidoylpentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-carbamimidoylpentanoate hydrochloride is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamimidoyl group attached to a pentanoate backbone, and is commonly used in chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-carbamimidoylpentanoate hydrochloride typically involves the reaction of 5-carbamimidoylpentanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamimidoylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines are employed under basic conditions.
Major Products Formed
Oxidation: 5-carbamimidoylpentanoic acid.
Reduction: Methyl 5-aminopentanoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 5-carbamimidoylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in metabolic studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 5-carbamimidoylpentanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aminopentanoate: Similar structure but with an amine group instead of a carbamimidoyl group.
5-carbamimidoylpentanoic acid: The parent acid form of the compound.
Methyl 5-carbamoylpentanoate: Contains a carbamoyl group instead of a carbamimidoyl group.
Uniqueness
Methyl 5-carbamimidoylpentanoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H15ClN2O2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
methyl 6-amino-6-iminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H3,8,9);1H |
InChI Key |
YQPBKWOYENDLPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.